molecular formula C13H10Cl3NO2S B6071275 2,5-dichloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide

2,5-dichloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide

Cat. No.: B6071275
M. Wt: 350.6 g/mol
InChI Key: JQALEWWCAVYQEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H10Cl3NO2S and its molecular weight is 350.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.949783 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Conformation

  • In the field of molecular structure, the compound's conformation has been studied. The dihedral angles between benzene rings and the formation of chains through hydrogen bonds are crucial aspects of its molecular structure. Such studies are essential for understanding its reactivity and interactions with other molecules (Gowda et al., 2008).

Synthesis and Chemical Reactions

  • The compound has been explored in the synthesis of various derivatives. The formation of benzofuran derivatives during certain reactions and the synthesis of Schiff bases are notable examples. These processes demonstrate the compound's versatility and potential in creating various biologically active molecules (Serykh et al., 2012), (Kausar et al., 2019).

Antimicrobial and Anti-HIV Activity

  • Some derivatives of the compound have shown promising antimicrobial and anti-HIV activity. The relationship between the molecular structure of these derivatives and their biological activities is a key area of research, contributing to the development of new therapeutic agents (Iqbal et al., 2006).

Anticancer Activity

  • Research has also focused on the anticancer properties of derivatives of this compound. Novel benzenesulfonamides have been synthesized and tested for in vitro antitumor activity, revealing potential applications in cancer therapy (Sławiński & Brzozowski, 2006).

Photodynamic Therapy

  • New derivatives of benzenesulfonamide, including those related to the compound , have been synthesized and characterized for applications in photodynamic therapy. This research indicates the potential of these compounds in the treatment of cancer through Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Molecular and Crystal Structure

  • Studies have also been conducted on the molecular and crystal structure of similar benzenesulfonamide derivatives. This research aids in understanding the compound's properties and potential modifications for specific applications (Suchetan, Foro, & Gowda, 2010).

Properties

IUPAC Name

2,5-dichloro-N-(4-chloro-2-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl3NO2S/c1-8-6-9(14)3-5-12(8)17-20(18,19)13-7-10(15)2-4-11(13)16/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQALEWWCAVYQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.